m-PEG5-Boc

PROTAC linker ADC linker PEGylation

PROTAC linker-length optimization demands monodisperse PEG building blocks-polydisperse reagents compromise stoichiometric control and product characterization. m-PEG5-Boc (CAS 874208-93-2) resolves this as a discrete 336.42 g/mol compound with five defined ethylene oxide units (~15-18 Å extended) and a Boc-protected carboxyl terminus for orthogonal TFA deprotection. • Enables systematic SAR studies of ternary complex formation between E3 ligase and target protein ligands • ≥98% purity ensures reproducible conjugation efficiency across degrader library syntheses • Stable powder storage at -20°C; 3-year shelf life supports long-term procurement planning Ideal for high-throughput PROTAC degrader library synthesis and ADC intermediate workflows requiring precisely controlled linker geometry.

Molecular Formula C16H32O7
Molecular Weight 336.42 g/mol
CAS No. 874208-93-2
Cat. No. B609276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG5-Boc
CAS874208-93-2
Synonymsm-PEG5-t-butyl ester
Molecular FormulaC16H32O7
Molecular Weight336.42 g/mol
Structural Identifiers
InChIInChI=1S/C16H32O7/c1-16(2,3)23-15(17)5-6-19-9-10-21-13-14-22-12-11-20-8-7-18-4/h5-14H2,1-4H3
InChIKeyABOAGRJWHPYZKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

m-PEG5-Boc Procurement Overview


m-PEG5-Boc (CAS 874208-93-2) is a monodisperse, linear polyethylene glycol (PEG) derivative containing five ethylene oxide repeating units with a methoxy terminus and a tert-butyloxycarbonyl (Boc)-protected carboxylic acid group. With a molecular weight of 336.42 g/mol and molecular formula C₁₆H₃₂O₇ , the compound is classified as a PEG-based linker utilized in the synthesis of proteolysis-targeting chimeras (PROTACs) and as a building block for antibody-drug conjugates (ADCs) . The Boc protecting group enables orthogonal deprotection under acidic conditions, exposing a reactive carboxylic acid for subsequent conjugation chemistry .

Linker Length Defined PEG5 intermediate for linker-length SAR studies
Orthogonal Handle Boc-protected acid enables sequential, controlled conjugation
Monodispersity Single-MW PEG chain supports stoichiometric precision

m-PEG5-Boc Substitution Limitations


Substituting m-PEG5-Boc with other PEG-based linkers—even those differing by only one ethylene oxide unit—is not neutral to conjugate performance. The number of PEG repeating units directly modulates physicochemical properties including aqueous solubility, linker flexibility, and steric accessibility during bioconjugation . For PROTAC applications, linker length critically influences ternary complex formation between the E3 ligase, target protein, and degrader molecule; systematic variation of PEG chain length has been shown to alter degradation efficiency [1]. Similarly, in ADC construction, PEG linker length affects both the drug-antibody ratio (DAR) and conjugate pharmacokinetics . The presence of the Boc-protected carboxylic acid terminus—as opposed to alternative end-groups such as maleimide, amine, or azide—imposes distinct synthetic workflow requirements and orthogonal protection strategies . Generic substitution without empirical validation of these interconnected parameters introduces uncontrolled variables that may compromise reproducibility in both research and development settings.

PEG Unit Count Even one-unit shift alters linker flexibility and ternary complex geometry; may affect degradation efficiency.
Terminal Group Boc-COOH, maleimide, or azide end-groups demand distinct deprotection and coupling strategies; not directly interchangeable.
Linker Length Impact PEG chain variation systematically influences PROTAC potency and ADC DAR/PK; substitution without validation introduces uncontrolled variables.

m-PEG5-Boc Differentiation Evidence


PEG Unit Count and Molecular Weight Comparison

m-PEG5-Boc contains five ethylene oxide repeating units, placing it at the midpoint of the commonly employed PEG₄–PEG₆ linker series for PROTAC and ADC applications. This intermediate chain length offers a balanced profile between the shorter PEG₄ (which may limit aqueous solubility enhancement) and the longer PEG₆ (which may introduce greater steric bulk and reduced conjugation efficiency). The molecular weight of m-PEG5-Boc is 336.42 g/mol, compared to 292.37 g/mol for m-PEG4-Boc and 380.47 g/mol for m-PEG6-Boc . This ~44 g/mol increment per ethylene oxide unit provides a quantifiable, tunable parameter for systematic linker-length optimization studies [1].

PEG Unit Count & MW
Reported
5 EO units | 336.42 g/mol vs. PEG4 (292.37) and PEG6 (380.47)
±44.05 g/mol per ethylene oxide unit
Supports intermediate linker-length SAR studies
Defined MW avoids uncontrolled variability in degrader design
PROTAC linker ADC linker PEGylation bioconjugation

Hydrophilicity Profile vs. Alkyl-Chain Linkers

m-PEG5-Boc exhibits a calculated LogP value of -0.02 , indicating near-neutral partition behavior with slight hydrophilic character conferred by the five-unit PEG backbone. In contrast, alkyl-chain linkers of comparable molecular weight (e.g., C12-C20 aliphatic chains) exhibit substantially higher LogP values (>3.0), reflecting strong hydrophobicity that can limit aqueous solubility and promote non-specific protein binding in biological assays [1]. The -0.02 LogP value positions m-PEG5-Boc as an effective solubility-enhancing component for conjugating hydrophobic payloads while maintaining favorable formulation properties .

Hydrophilicity (LogP)
Class-level
-0.02 (calculated) vs. alkyl-chain linkers >3.0
ΔLogP >3 toward increased hydrophilicity
Enhances aqueous formulation compatibility
Class inference; specific LogP may shift upon conjugation
PROTAC solubility aqueous formulation drug delivery physicochemical properties

Boc-Protected Acid vs. Maleimide and Bromide Linkers

m-PEG5-Boc features a Boc-protected carboxylic acid terminus that is orthogonal to a wide range of common functional groups used in PROTAC and ADC assembly. Unlike Mal-PEG5-Boc, which contains a maleimide group requiring thiol-containing coupling partners , or N-Boc-PEG5-bromide, which participates in nucleophilic substitution reactions , m-PEG5-Boc's Boc group can be selectively deprotected under mildly acidic conditions (e.g., TFA/DCM) to reveal a free carboxylic acid suitable for amide bond formation via standard carbodiimide coupling chemistry . This orthogonality enables sequential, controlled conjugation without competing side reactions.

Reactive End-Group
Reported
Boc-COOH (acid-labile) vs. maleimide (thiol) and bromide (SN2)
Orthogonal deprotection; amide coupling via -COOH
Enables sequential conjugation without cross-reactivity
Different deprotection conditions and coupling partners required
orthogonal protection bioconjugation chemistry PROTAC synthesis ADC linker

Purity and Quality Control Specifications

Commercially available m-PEG5-Boc (CAS 874208-93-2) is supplied with a minimum purity specification of 95% . For comparison, high-purity amino-PEG derivatives synthesized via optimized routes have been characterized by ¹H NMR, ¹³C NMR, GPC, and MALDI-TOF-MS, achieving ≥95% purity with dispersity index (Đ) ≤ 1.05 [1]. The availability of m-PEG5-Boc with verified purity and low dispersity ensures batch-to-batch reproducibility in PROTAC and ADC synthetic workflows, whereas lower-purity alternatives or polydisperse PEG mixtures introduce uncontrolled variables that may affect conjugate stoichiometry and biological assay outcomes.

Purity Specification
Specification review
≥95% (vendor specification); Đ ≤1.05 literature benchmark
Minimizes impurities affecting conjugation efficiency
Dispersity data not reported for target compound
quality control reagent procurement PROTAC synthesis reproducibility

Thermal Stability and Storage Conditions

m-PEG5-Boc demonstrates practical thermal stability suitable for standard laboratory storage protocols. The compound is recommended for storage at -20°C as a powder, with a shelf life of up to 3 years under these conditions . Boiling point is reported at 390.8±32.0 °C at 760 mmHg , indicating robust thermal stability that minimizes risk of degradation during routine handling and shipping. For comparison, related Boc-protected PEG linkers (e.g., Boc-MeN-PEG5-OH) exhibit stability across a wide pH range (4-10) and thermal stability up to approximately 200°C , suggesting that m-PEG5-Boc is similarly robust under typical synthetic and storage conditions.

Thermal Stability
Class-level
Storage: -20°C powder, 3 years; bp 390.8±32.0°C
Supports routine laboratory inventory and handling
Stability inferred from class analogs; verify under actual use conditions
compound stability storage conditions laboratory procurement shelf life

PROTAC Linker Length Optimization

Systematic variation of PEG linker length is a validated strategy for optimizing PROTAC degradation efficiency. Studies have demonstrated that varying PEG chain length alters the spatial proximity between the E3 ligase and target protein ligands, directly affecting ternary complex formation and subsequent ubiquitination efficiency [1]. Linker lengths ranging from 12-carbon equivalents to over 20-carbon equivalents are typically evaluated, with PEG-based linkers providing a tunable, modular approach to this optimization [2]. m-PEG5-Boc, with its 5 ethylene oxide units (equivalent to approximately 10-12 bond lengths), occupies the intermediate region of this optimization space, providing a defined data point for SAR studies that shorter (PEG₄) or longer (PEG₆) linkers cannot substitute without altering the spatial parameter being evaluated .

Linker Length SAR
Class-level
5-unit PEG occupies intermediate optimization space (approx. 15–18 Å extended)
Defined parameter for PROTAC ternary complex studies
Exact degradation fold-change not available for m-PEG5-Boc specifically
PROTAC degradation efficiency linker optimization ternary complex formation structure-activity relationship

m-PEG5-Boc Application Scenarios


PROTAC Linker-Length Optimization with Intermediate PEG Spacing

m-PEG5-Boc is optimally deployed in systematic PROTAC linker-length optimization campaigns where evaluation of intermediate spatial parameters is required. The 5-unit PEG backbone provides a defined intermediate length (approximately 15-18 Å extended) that bridges the gap between shorter PEG₄ and longer PEG₆ linkers. This intermediate length is critical for SAR studies investigating the distance-dependence of ternary complex formation between E3 ligase and target protein ligands [1]. The Boc-protected carboxylic acid permits orthogonal deprotection and subsequent conjugation to amine-containing ligands, enabling modular assembly of degrader libraries with precisely controlled linker geometry .

ADC Payload Conjugation via Orthogonal Carboxylic Acid

In ADC development workflows, m-PEG5-Boc serves as a versatile building block when orthogonal protection strategies are required. The Boc group remains stable under conditions that may cleave other protecting groups or functional handles (e.g., maleimide hydrolysis, ester saponification), allowing selective deprotection with TFA/DCM to reveal the carboxylic acid for carbodiimide-mediated amide bond formation [1]. The hydrophilic PEG₅ spacer enhances aqueous solubility of the resulting conjugate while maintaining a low LogP (-0.02) that minimizes non-specific hydrophobic interactions with serum proteins, a factor known to influence ADC pharmacokinetics .

Bioconjugation with Defined PEG Length and Low Dispersity

m-PEG5-Boc is appropriate for bioconjugation applications demanding monodisperse PEG chains with defined length and terminal functionality. Unlike polydisperse PEG reagents that introduce molecular weight heterogeneity and complicate product characterization, m-PEG5-Boc is a discrete, single-molecular-weight compound (336.42 g/mol) that enables precise stoichiometric control in conjugation reactions [1]. The 95% minimum purity specification supports reproducible conjugation efficiency, while the Boc-protected carboxylic acid offers a stable storage form that can be deprotected immediately prior to use, minimizing premature hydrolysis or side reactions .

PROTAC Synthesis with Validated Commercial Availability

m-PEG5-Boc is a procurement-ready building block for academic and industrial PROTAC synthesis programs. The compound is commercially available from multiple vendors with defined purity specifications (≥95%) and established storage protocols (-20°C powder, 3-year shelf life), reducing the burden of in-house synthesis and characterization [1]. The CAS registry number (874208-93-2) ensures unambiguous chemical identity across supply chains, facilitating reproducible experimental workflows and cross-study comparisons. This commercial availability and documented quality control parameters make m-PEG5-Boc a pragmatic choice for high-throughput degrader library synthesis where compound consistency directly impacts screening reproducibility .

Application
Selection Property
Validation Focus
PROTAC linker-length optimization
Defined PEG5 intermediate length
Ternary complex formation SAR
ADC payload conjugation
Boc-protected acid for orthogonal deprotection
Amide coupling efficiency and intermediate stability
Bioconjugation requiring monodisperse PEG
Discrete 5-unit PEG, single molecular weight
Stoichiometric control and reproducibility
PROTAC library synthesis
Commercial availability with defined purity specification
Batch-to-batch screening consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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